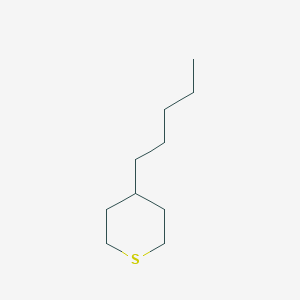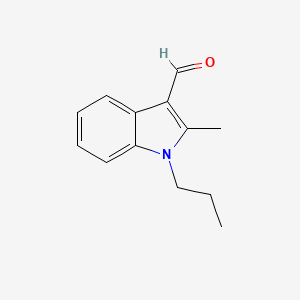
2-Methyl-1-propyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-propyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 2-Methyl-1-propyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Industrial production methods often involve multicomponent reactions, which are high-yielding and operationally friendly .
Chemical Reactions Analysis
2-Methyl-1-propyl-1H-indole-3-carbaldehyde undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form indole-3-carboxylic acid.
Condensation: It reacts with nitromethane in a Henry reaction to give 3-nitrovinyl indole.
Cyclization: It can undergo cyclization reactions to form various heterocyclic compounds.
Common reagents used in these reactions include methanesulfonic acid, malononitrile, and ethyl cyanoacetate . Major products formed from these reactions include pyrazolo[1,2-b]phthalazines and other biologically active structures .
Scientific Research Applications
2-Methyl-1-propyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex molecules through multicomponent reactions.
Medicine: It is used in the development of pharmaceutical compounds with diverse biological activities.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-propyl-1H-indole-3-carbaldehyde involves its interaction with molecular targets and pathways. Indole derivatives often act as receptor agonists or inhibitors, modulating biological processes such as inflammation and cell proliferation . The specific pathways and targets depend on the structure and functional groups of the compound .
Comparison with Similar Compounds
Properties
CAS No. |
592550-46-4 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-methyl-1-propylindole-3-carbaldehyde |
InChI |
InChI=1S/C13H15NO/c1-3-8-14-10(2)12(9-15)11-6-4-5-7-13(11)14/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
ZTTWOEQKRBPSBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C2=CC=CC=C21)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


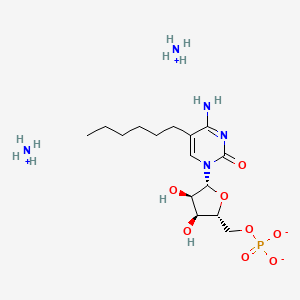

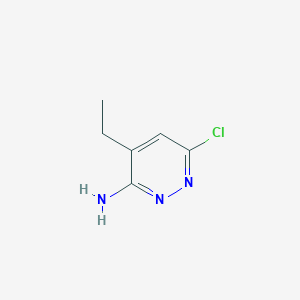
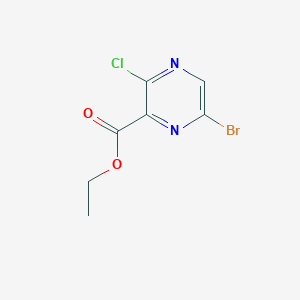
![2-tert-butyl-7-[(2-fluoro-4-formylphenyl)amino]-1H-indole-3-carbaldehyde](/img/structure/B13110783.png)
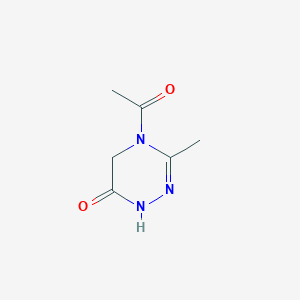
![7-Benzyl-4-(4-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110800.png)
![7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one](/img/structure/B13110805.png)
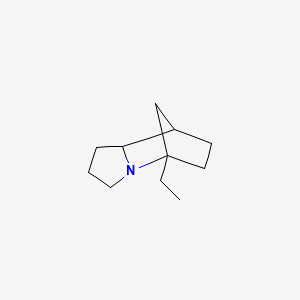
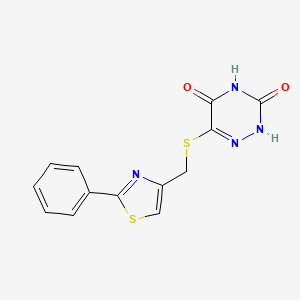

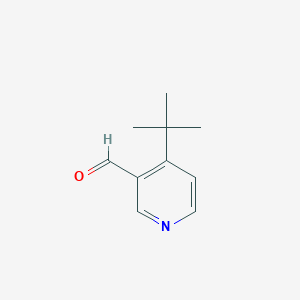
![7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13110827.png)
